Navigating the Synthesis and Application of 6-Chloro-2-fluoro-3-nitropyridine: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 6-Chloro-2-fluoro-3-nitropyridine: A Technical Guide for Advanced Research
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Halogenated and nitrated pyridine derivatives are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures with tailored electronic and steric properties. This guide provides an in-depth technical overview of 6-Chloro-2-fluoro-3-nitropyridine, a compound of significant interest due to its unique substitution pattern. While a dedicated CAS number for this specific isomer is not prominently available in major chemical databases, its potential as a reactive intermediate warrants a thorough examination of its anticipated properties and reactivity, drawing upon data from closely related analogues.
Nomenclature and Identification
While a specific CAS number for 6-Chloro-2-fluoro-3-nitropyridine is not readily found, it is important to distinguish it from its isomers and related compounds for which data is available. The structural arrangement of the chloro, fluoro, and nitro groups on the pyridine ring dictates its reactivity and physicochemical properties.
For the purpose of this guide, we will refer to the target compound as 6-Chloro-2-fluoro-3-nitropyridine . One supplier lists this compound under the product code C007B-094541, suggesting its availability for research purposes.[1]
To provide a comprehensive understanding, we will draw comparative data from the following closely related and well-characterized analogues:
-
4-Chloro-2-fluoro-3-nitropyridine (CAS: 1261806-51-2) [2]
-
2-Fluoro-3-nitropyridine (CAS: 1480-87-1) [3]
-
2,6-dichloro-3-nitropyridine [8]
Physicochemical Properties: An Inferential Analysis
The physicochemical properties of 6-Chloro-2-fluoro-3-nitropyridine can be inferred from its structure and by comparison with its analogues. The presence of a nitro group and two halogen atoms suggests a solid material with a relatively high melting point and limited solubility in water.
| Property | Inferred Value/Characteristic for 6-Chloro-2-fluoro-3-nitropyridine | Comparative Data from Analogues |
| Molecular Formula | C₅H₂ClFN₂O₂ | 2-Fluoro-3-nitropyridine: C₅H₃FN₂O₂[3][9] 3-Fluoro-2-nitropyridine: C₅H₃FN₂O₂[4][5] |
| Molecular Weight | 176.53 g/mol | 2-Fluoro-3-nitropyridine: 142.09 g/mol [3][9] 3-Fluoro-2-nitropyridine: 142.088 g/mol [4] |
| Appearance | Expected to be a yellow to light brown solid | 2-Fluoro-3-nitropyridine: Yellow solid[9] 3-Fluoro-2-nitropyridine: Yellow to light brown low-melting solid[4] |
| Melting Point | Expected to be a solid at room temperature | 2-Fluoro-3-nitropyridine: 45 - 47 °C[9] 3-Fluoro-2-nitropyridine: ~35°C[4] |
| Boiling Point | Expected to be relatively high | 3-Fluoro-2-nitropyridine: 255.8±20.0 °C at 760 mmHg[4] |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents. | 2-Fluoro-3-nitropyridine: Slightly soluble in water; soluble in common organic solvents.[3][9] |
Safety and Handling of Halogenated Nitropyridines
Halogenated nitropyridines are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
General Safety Precautions:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if inhalation is possible.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents.[11]
Hazard Statements for Related Compounds:
-
2-Chloro-3-nitropyridine: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
-
3-Nitropyridine: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful in contact with skin. Harmful if inhaled.[11]
Synthesis and Reactivity: A Mechanistic Perspective
The reactivity of 6-Chloro-2-fluoro-3-nitropyridine is dictated by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA).
The positions most susceptible to nucleophilic attack on a pyridine ring are the 2- and 6-positions (ortho to the ring nitrogen). In 6-Chloro-2-fluoro-3-nitropyridine, both a chloro and a fluoro group are in these activated positions.
Caption: Predicted reactivity pathways for 6-Chloro-2-fluoro-3-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 6-position is an excellent leaving group and is highly activated towards nucleophilic displacement.[12][13] This is due to the stabilization of the negatively charged Meisenheimer intermediate by the adjacent ring nitrogen. The fluorine atom at the 2-position is also a good leaving group in SNAr reactions and is similarly activated. The relative reactivity of the C-Cl versus the C-F bond towards nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.
A plausible synthetic route to introduce functionality at the 6-position would involve the reaction of 2,6-dichloro-3-nitropyridine with a nucleophile, where one of the chlorine atoms is displaced.[8][14]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a Halogenated Nitropyridine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated nitropyridine substrate in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add the nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture, often in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Cl bond at the 6-position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[15] These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents.
Applications in Drug Discovery and Materials Science
The 6-chloro-2-fluoro-3-nitropyridine scaffold is a valuable building block for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: The pyridine ring is a common motif in many biologically active molecules.[16] The substituents on this scaffold can be tailored to interact with specific biological targets, such as kinases, G-protein coupled receptors, and enzymes. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.
-
Agrochemicals: Many pesticides and herbicides contain halogenated pyridine cores.[6][7]
-
Materials Science: The unique electronic properties of this molecule make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Caption: Potential synthetic transformations of 6-Chloro-2-fluoro-3-nitropyridine.
Conclusion
While the dedicated physicochemical data for 6-Chloro-2-fluoro-3-nitropyridine remains to be fully characterized in publicly accessible databases, a comprehensive analysis of its structure and comparison with its close analogues provide a strong foundation for its use in research and development. Its highly activated pyridine core, featuring two distinct halogen leaving groups, makes it a promising and versatile intermediate for the synthesis of novel compounds with potential applications across various scientific disciplines. Researchers are encouraged to exercise appropriate safety precautions when handling this and related halogenated nitropyridines.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data.
- Cenmed Enterprises. (n.d.). 6-Chloro-2-fluoro-3-nitropyridine (C007B-094541).
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Chloro-2-methyl-3-nitropyridine: A Foundation for Fluorinated Pyridinealdoxime Derivatives.
- BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
- Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. (n.d.).
- PubChem. (n.d.). 3-Fluoro-2-nitropyridine.
- Thermo Scientific Alfa Aesar. (n.d.). 2-Fluoro-3-nitropyridine, 98% 25 g.
- ChemicalBook. (n.d.). 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet.
- BLD Pharm. (n.d.). 1261806-51-2|4-Chloro-2-fluoro-3-nitropyridine.
- Chem-Impex. (n.d.). 6-Chloro-2-methyl-3-nitropyridine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
- 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. (2025, October 19).
Sources
- 1. cenmed.com [cenmed.com]
- 2. 1261806-51-2|4-Chloro-2-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. fishersci.fi [fishersci.fi]
- 4. innospk.com [innospk.com]
- 5. 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 9. 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data | Reliable Supplier & Manufacturer in China [pipzine-chem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
